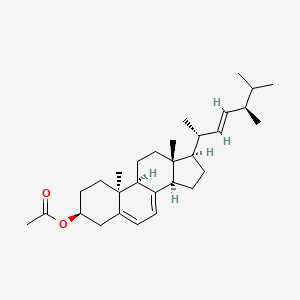

Pyrocalciferol acetate

Description

Pyrocalciferol acetate is a sterol derivative synthesized through the dehydrogenation of ergosterol (provitamin D₂) using mercuric (II) acetate as a reagent. This reaction, first reported by Heilbron, Spring, and Stewart in 1935, yields pyrocalciferol (44) and subsequent derivatives such as dehydrolumisterol (46) .

Properties

CAS No. |

1108-03-8 |

|---|---|

Molecular Formula |

C30H46O2 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

[(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1 |

InChI Key |

NGEVNHYPVVOXPB-BZNHKEIQSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrocalciferol acetate typically involves the acetylation of pyrocalciferol. Pyrocalciferol can be obtained through the over-radiation of provitamin D, leading to the formation of pyrocalciferol and isopyrocalciferol . The acetylation process involves reacting pyrocalciferol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the compound.

Industrial Production Methods: Industrial production of pyrocalciferol acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyrocalciferol acetate undergoes various chemical reactions, including:

Oxidation: Pyrocalciferol acetate can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert pyrocalciferol acetate back to its alcohol form.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of keto derivatives.

Reduction: Regeneration of pyrocalciferol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrocalciferol acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin D analogs.

Industry: Used in the formulation of supplements and pharmaceuticals due to its structural similarity to vitamin D.

Mechanism of Action

The mechanism of action of pyrocalciferol acetate involves its interaction with vitamin D receptors in the body. Upon binding to these receptors, it can modulate the expression of genes involved in calcium and phosphorus metabolism. This interaction is crucial for maintaining bone health and regulating immune responses .

Comparison with Similar Compounds

Dehydroergosterol (42)

Isopyrocalciferol (43)

Lumisterol (45) and Dehydrolumisterol (46)

8β,9α-Alloergosterol Derivatives

- Synthesis : Djerassi et al. (1951) demonstrated that 8β,9α-alloergosterol (47) reacts with mercuric (II) acetate in chloroform-acetic acid to form a diacetate derivative (48).

- Functionalization: The diacetate group enhances its hydrophobicity, distinguishing it from pyrocalciferol acetate’s monoacetate structure .

Research Findings and Reactivity Insights

- Pyrocalciferol Acetate : Exhibits higher thermal stability than lumisterol due to acetate group protection, reducing hydroxyl group reactivity .

- Dehydroergosterol vs. Isopyrocalciferol : The former’s conjugated double bonds make it more reactive in UV-induced cyclization, a property leveraged in vitamin D synthesis studies .

- Diacetate Derivatives : The 8β,9α-alloergosterol diacetate (48) shows reduced polarity compared to pyrocalciferol acetate, influencing its chromatographic behavior .

Limitations and Data Gaps

The provided evidence lacks detailed physicochemical data (e.g., melting points, solubility) for pyrocalciferol acetate and its analogs. Further studies are required to explore their biological activity and industrial applications.

Q & A

Q. What are the established protocols for synthesizing pyrocalciferol acetate, and what methodological challenges are commonly encountered?

Pyrocalciferol acetate is synthesized via dehydrogenation using mercuric (II) acetate in chloroform-acetic acid mixtures, as derived from historical protocols for sterol derivatives . Key challenges include:

- Reagent purity : Trace impurities can lead to side reactions (e.g., isomerization).

- Solvent optimization : Chloroform-acetic acid ratios must balance reaction speed and product stability.

- Safety protocols : Mercury-based reagents require strict handling and waste disposal guidelines. Methodological recommendation : Validate synthesis outcomes using NMR to confirm structural integrity and HPLC to assess purity (>98% threshold for experimental use).

Q. How should researchers design experiments to assess pyrocalciferol acetate’s stability under varying physicochemical conditions?

Stability studies should employ:

- Temperature gradients : Test degradation kinetics at 4°C (storage), 25°C (bench), and 37°C (physiological).

- pH ranges : Use acetate buffers (pH 3.5–5.5) to mimic lysosomal conditions and phosphate buffers (pH 7.4) for extracellular modeling .

- Light sensitivity : Conduct amber-glass vs. clear-container comparisons to evaluate photodegradation. Data interpretation : Apply Arrhenius equations to predict shelf-life and LC-MS to identify degradation byproducts.

Q. What standardized assays are recommended for quantifying pyrocalciferol acetate in biological matrices?

- Lipid extraction : Use Folch or Bligh-Dyer methods with chloroform-methanol (2:1 v/v) to isolate sterols .

- Detection : LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol) for precision.

- Validation : Ensure linearity (R² >0.99), recovery rates (85–115%), and limit of quantification (LOQ <10 ng/mL).

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on pyrocalciferol acetate’s membrane-modulating effects?

Contradictions often arise from:

- Model limitations : Artificial lipid bilayers (e.g., POPC vesicles) lack cellular complexity vs. in vivo systems.

- Dosage disparities : Adjust for bioavailability differences using pharmacokinetic modeling (e.g., compartmental analysis). Methodological approach :

- Compare results across multiple models (e.g., Langmuir monolayers, cell cultures, transgenic mice).

- Integrate multi-omics data (lipidomics + transcriptomics) to identify compensatory pathways in vivo .

Q. What frameworks are optimal for structuring hypothesis-driven research on pyrocalciferol acetate’s role in cholesterol homeostasis?

Use the PICOT framework to define:

- Population : Specific cell lines (e.g., HepG2 hepatocytes) or animal models (e.g., LDLR⁻/⁻ mice).

- Intervention : Pyrocalciferol acetate dosing (µM to mM ranges).

- Comparison : Baseline cholesterol vs. post-treatment levels.

- Outcome : LDL uptake efficiency or HMG-CoA reductase activity.

- Time : Acute (24–48 hr) vs. chronic (4–8 weeks) exposure .

Q. How should researchers address variability in pyrocalciferol acetate’s solubility across experimental media?

- Solubilization agents : Test cyclodextrins (e.g., HP-β-CD) or liposomes for aqueous dispersion.

- Dynamic light scattering (DLS) : Monitor particle size (<200 nm for nanoformulations).

- Critical micelle concentration (CMC) : Determine using fluorescence probes (e.g., pyrene) to avoid aggregation artifacts .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting dose-response relationships in pyrocalciferol acetate studies?

Q. How can researchers ensure reproducibility when documenting pyrocalciferol acetate experiments?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials : Specify CAS 604-35-3, vendor, and lot numbers.

- Protocols : Deposit step-by-step methods in protocols.io .

- Data repositories : Share raw spectra (NMR, MS) in Zenodo or Figshare .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.